(rac)-Talazoparib

Stereochemistry PARP1 Inhibition Enantiomer Comparison

(rac)-Talazoparib (CAS 1207454-56-5) is the 1:1 racemic PARP1/2 inhibitor indispensable for stereochemistry-dependent SAR and PARP-trapping mechanism studies. With Ki of 1.2 nM (PARP1) and 0.87 nM (PARP2), plus PARP-DNA trapping ~100-fold more potent than olaparib/rucaparib, it is the definitive tool for HRR-deficient cancer models. Unlike the clinical (8R,9S)-enantiomer (IC50 144 nM), only this racemate provides the stereochemical control essential for valid structure-activity conclusions.

Molecular Formula C19H14F2N6O
Molecular Weight 380.4 g/mol
Cat. No. B10752687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rac)-Talazoparib
Molecular FormulaC19H14F2N6O
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
InChIInChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)
InChIKeyHWGQMRYQVZSGDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (rac)-Talazoparib: Potent PARP1/2 Inhibitor with Quantifiable Advantages


(rac)-Talazoparib ((rac)-BMN-673) is a racemic mixture of the orally active poly(ADP-ribose) polymerase (PARP) inhibitor Talazoparib . It functions as a dual-mechanism PARP1/2 inhibitor, combining catalytic inhibition (Ki = 1.2 nM for PARP1, 0.87 nM for PARP2) with exceptionally potent PARP-DNA trapping [1]. Unlike the clinically approved single enantiomer (8R,9S)-Talazoparib, (rac)-Talazoparib serves as a critical research tool for investigating stereochemistry-dependent PARP inhibition, off-target profiling, and structure-activity relationship (SAR) studies, particularly in the context of homologous recombination repair (HRR)-deficient cancers .

Why (rac)-Talazoparib Cannot Be Replaced by Generic PARP Inhibitors


Simple substitution of (rac)-Talazoparib with clinically approved PARP inhibitors (e.g., Olaparib, Niraparib) or even the active enantiomer (8R,9S)-Talazoparib is scientifically invalid for procurement specifications. First, (rac)-Talazoparib is a 1:1 racemic mixture, whereas the clinical agent is the stereochemically pure (8R,9S)-enantiomer; the inactive enantiomer exhibits IC50 values that are orders of magnitude higher [1]. Second, even within the class, Talazoparib demonstrates a PARP-DNA trapping potency approximately 100-fold greater than Olaparib and Rucaparib, a difference that directly correlates with cytotoxic selectivity in HRR-deficient models [2]. Third, off-target and polypharmacological profiles vary significantly across PARP inhibitors [3]. Consequently, any study requiring the specific binding kinetics, stereochemical composition, or dual-mechanism profile of (rac)-Talazoparib will fail if a generic analog is substituted.

Quantitative Differentiation Guide for (rac)-Talazoparib vs. Analogs


(rac)-Talazoparib vs. (8R,9S)-Talazoparib: Stereochemical Purity Drives 120-Fold Potency Difference

(rac)-Talazoparib, a racemic mixture, contains both the active (8R,9S)-enantiomer and the inactive enantiomer. While the clinical enantiomer (8R,9S)-Talazoparib is a potent PARP1 inhibitor, its stereochemical counterpart is significantly less active. Comparative biochemical assays demonstrate that the active enantiomer exhibits an IC50 of 0.57 nM against PARP1, whereas the opposite enantiomer (8R,9S)-Talazoparib shows an IC50 of 144 nM, representing a >250-fold difference in potency . This stereospecific binding is a critical determinant of PARP-DNA trapping efficiency [1].

Stereochemistry PARP1 Inhibition Enantiomer Comparison

(rac)-Talazoparib vs. Olaparib/Niraparib/Rucaparib: Superior PARP-DNA Trapping Efficiency

PARP trapping potency is a key differentiator for therapeutic index. In a direct head-to-head study using TR-FRET assays, Talazoparib exhibited a PARP-DNA trapping EC50 of 2.7 ± 0.6 nM, which is approximately 1.9-fold more potent than Olaparib (5.0 ± 1.2 nM) and 5.2-fold more potent than Niraparib (14 ± 4 nM) [1]. This enhanced trapping translates to a cellular context where Talazoparib is ~100-fold more cytotoxic than Olaparib and Rucaparib in combination with alkylating agents such as temozolomide and methyl methane sulfonate [2].

PARP Trapping Cytotoxicity DNA Damage Response

(rac)-Talazoparib vs. Olaparib/Rucaparib: Enhanced Cytotoxicity in BRCA-Mutant Cellular Models

In BRCA2-deficient DLD1 cells, (rac)-Talazoparib demonstrates an antiproliferative GI50 of 0.5 nM, which is 22-fold more potent than Olaparib (GI50 = 11 nM) and 44-fold more potent than Rucaparib (GI50 ≈ 22 nM inferred from PARP1 IC50 ratio) [1]. In BRCA1-mutant MX-1 cells, (rac)-Talazoparib inhibits proliferation with an IC50 of 0.3 nM . This enhanced potency is directly attributable to the compound's superior PARP trapping ability.

BRCA1 BRCA2 Cancer Cell Viability

(rac)-Talazoparib vs. Veliparib/Niraparib: Sustained Cellular PARylation Inhibition

Cellular PARylation inhibition is a direct pharmacodynamic readout of target engagement. In LoVo human colon cancer cells, (rac)-Talazoparib inhibits cellular PAR synthesis with an EC50 of 2.51 nM . This is significantly more potent than Niraparib (cellular EC50 ≈ 4 nM) and Veliparib (EC50 ≈ 39 nM) [1]. The low nanomolar EC50 confirms that (rac)-Talazoparib achieves effective target engagement at concentrations well below those required for many class members.

Cellular PARylation EC50 Pharmacodynamics

(rac)-Talazoparib vs. Niraparib/Rucaparib: Favorable PARP1/2 Selectivity Profile

Selectivity among PARP family members influences both efficacy and toxicity. (rac)-Talazoparib exhibits a PARP1/2 selectivity ratio of approximately 1.4-fold (Ki: 1.2 nM vs. 0.87 nM), indicating equipotent inhibition of both isoforms . In contrast, Niraparib demonstrates a ~1.8-fold selectivity (IC50: 3.8 nM vs. 2.1 nM), while Rucaparib shows >10-fold selectivity, and AZD5305 (a newer PARP1-selective inhibitor) exhibits >460-fold selectivity [1]. (rac)-Talazoparib's balanced inhibition of both PARP1 and PARP2 is critical for experiments where dual isoform engagement is required.

Selectivity PARP1 PARP2 Off-Target

(rac)-Talazoparib vs. Olaparib/Niraparib/Rucaparib: Lowest Biochemical Ki Confirms Superior Target Affinity

The inhibition constant (Ki) is the most direct measure of target engagement. In a systematic comparison of clinical PARP inhibitors, (rac)-Talazoparib exhibits a PARP1 Ki of 0.5 ± 0.1 nM, which is 2.6-fold lower (more potent) than Olaparib (1.3 ± 0.5 nM) and 15.8-fold lower than Niraparib (7.9 ± 1.2 nM) [1]. Similarly, for PARP2, (rac)-Talazoparib shows a Ki of 0.87 nM , significantly outperforming Niraparib (PARP2 IC50 ≈ 2.1 nM). This superior affinity underpins the enhanced cellular and in vivo activity of (rac)-Talazoparib.

Binding Affinity Ki PARP1 PARP2

Optimal Application Scenarios for (rac)-Talazoparib in Research and Preclinical Development


Stereochemical SAR Studies and Chiral Purity Validation

(rac)-Talazoparib is indispensable for structure-activity relationship (SAR) programs investigating the stereochemical determinants of PARP1/2 inhibition. Given that the (8R,9S)-enantiomer exhibits an IC50 of 144 nM (250-fold less potent than the active enantiomer) , (rac)-Talazoparib serves as both a critical control for confirming stereospecific binding and as a source material for chiral resolution method development. Its use ensures that observed biological activity is not confounded by the presence of the inactive stereoisomer.

Mechanistic Studies of PARP-DNA Trapping and Synergistic Cytotoxicity

For research focused on the PARP trapping mechanism—a key driver of therapeutic index—(rac)-Talazoparib is the gold-standard tool. Its trapping EC50 of 2.7 nM is 1.9-fold and 5.2-fold more potent than Olaparib and Niraparib, respectively [1]. Furthermore, its ~100-fold enhanced cytotoxicity in combination with temozolomide (compared to Olaparib/Rucaparib) [2] makes it the optimal choice for investigating combination therapy synergies in HRR-deficient cancer models, including BRCA-mutant breast, ovarian, and prostate cancers.

High-Throughput Screening (HTS) Assays in BRCA-Deficient Cancer Models

In high-throughput screening applications requiring maximal sensitivity in BRCA1/2-mutant cell lines, (rac)-Talazoparib's IC50 of 0.3 nM in MX-1 (BRCA1mut) cells and GI50 of 0.5 nM in DLD1 BRCA2-/- cells [3] provides an exceptional signal-to-noise ratio. This potency advantage over Olaparib (GI50 = 11 nM in DLD1 BRCA2-/-) [3] enables robust assay windows at lower compound concentrations, reducing DMSO carryover artifacts and conserving precious compound libraries.

Pharmacodynamic Target Engagement Assays and In Vivo Efficacy Models

For ex vivo and in vivo pharmacodynamic studies, (rac)-Talazoparib's low cellular PARylation EC50 of 2.51 nM confirms robust target engagement at clinically relevant exposures. In preclinical xenograft models, its favorable oral bioavailability and metabolic stability [4] support once-daily dosing regimens that sustain durable PARP inhibition. This profile is particularly valuable for studies correlating tumor PARylation suppression with antitumor efficacy in BRCA-mutant xenografts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (rac)-Talazoparib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.